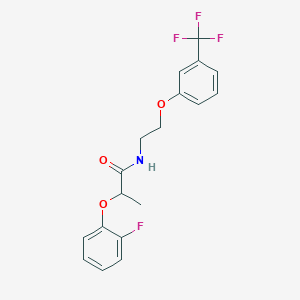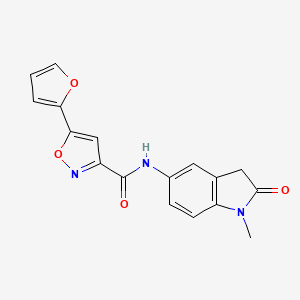![molecular formula C22H23N3O3S B2576594 1-[3-(Benzènesulfonyl)-6-méthylquinoléin-4-yl]pipéridine-4-carboxamide CAS No. 866843-11-0](/img/structure/B2576594.png)
1-[3-(Benzènesulfonyl)-6-méthylquinoléin-4-yl]pipéridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide”, there are general methods for the synthesis of piperidine derivatives and benzenesulfonamide derivatives . For instance, piperidine derivatives can be synthesized via cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Benzenesulfonamide derivatives can be synthesized via amino-dechlorination and amino-dealkoxylation reactions .Molecular Structure Analysis
The molecular structure of “1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide” likely includes a piperidine ring, a benzenesulfonyl group, and a quinolinyl group . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Benzenesulfonamide derivatives can undergo reactions such as amino-dechlorination and amino-dealkoxylation .Applications De Recherche Scientifique
- Des chercheurs ont exploré les propriétés antivirales de ce composé. Par exemple, des analogues de la pipéridine-4-carboxamide ont été étudiés dans des tests cellulaires utilisant le virus de l'encéphalite équine occidentale (WEEV). Ces analogues ont présenté des concentrations inhibitrices demi-maximales d'environ 1 µM et des indices de sélectivité supérieurs à 100 .
- Les dérivés de la pipéridine jouent un rôle crucial dans la conception de médicaments. Leurs fragments synthétiques servent de blocs de construction pour la construction de composés pharmaceutiques. Le cycle pipéridine apparaît dans plus de vingt classes de produits pharmaceutiques et d'alcaloïdes. La littérature récente couvre les réactions intra- et intermoléculaires conduisant à divers dérivés de la pipéridine, notamment les pipéridines substituées, les spiropipéridines, les pipéridines condensées et les pipéridinones. Les scientifiques continuent d'explorer des substrats appropriés pour la synthèse de pipéridines biologiquement actives .
- Le développement de méthodes efficaces pour la synthèse de pipéridines substituées reste une priorité. Des approches rapides et rentables sont recherchées dans la chimie organique moderne. Des revues ont couvert des méthodes spécifiques de synthèse de la pipéridine, de fonctionnalisation et de leurs applications pharmacologiques .
Activité Antivirale
Chimie Médicinale
Synthèse Chimique
Mécanisme D'action
Target of Action
The primary target of the compound 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide is the DNA gyrase enzyme . This enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into DNA .
Mode of Action
1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the introduction of negative supercoils into DNA, thereby disrupting the processes of DNA replication, transcription, and repair .
Biochemical Pathways
The inhibition of DNA gyrase by 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide affects the DNA supercoiling pathway . This disruption can lead to downstream effects such as halted cell division and growth, ultimately leading to cell death .
Pharmacokinetics
These properties are crucial for the compound’s ability to reach its target and exert its therapeutic effects .
Result of Action
The result of the action of 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide is the inhibition of DNA gyrase, leading to disruption of DNA processes and ultimately cell death . This makes the compound potentially useful in the treatment of diseases caused by organisms that rely on DNA gyrase for survival and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide. Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with its target . .
Orientations Futures
The future directions for “1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide” and similar compounds could involve further exploration of their potential biological activities. For instance, piperidine derivatives have shown significant analgesic activities and some 1-amidino-3-amino-2-hydroxy piperidine derivatives were reported which possessed antiviral activities . Additionally, benzenesulfonamide derivatives have shown anticancer and antimicrobial activities via carbonic anhydrase IX inhibition .
Analyse Biochimique
Biochemical Properties
1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of DNA gyrase, an essential enzyme involved in DNA replication and transcription. This compound interacts with the subunits of DNA gyrase, specifically gyrA and gyrB, leading to the inhibition of the enzyme’s activity . The interaction between 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide and DNA gyrase results in the induction of DNA damage, similar to the effects observed with fluoroquinolones .
Cellular Effects
1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by inducing DNA damage, which can lead to cell cycle arrest and apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism. The induction of DNA damage by 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide activates the recA promoter, which is involved in the DNA damage response .
Molecular Mechanism
The molecular mechanism of action of 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide involves its binding interactions with DNA gyrase. By binding to the gyrA and gyrB subunits, this compound inhibits the enzyme’s activity, leading to the accumulation of DNA damage . This inhibition disrupts the normal function of DNA gyrase, preventing the proper replication and transcription of DNA. Additionally, the induction of DNA damage by 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide activates the recA promoter, which plays a crucial role in the DNA damage response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of DNA gyrase and induction of DNA damage
Dosage Effects in Animal Models
The effects of 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits bactericidal and antibiofilm activity against Mycobacterium abscessus . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide is involved in various metabolic pathways, including interactions with enzymes and cofactors. The compound’s metabolism may involve reactions such as hydrolysis, hydroxylation, and conjugation with glucuronide or sulfate . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall efficacy.
Transport and Distribution
The transport and distribution of 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide plays a significant role in its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . The localization of this compound can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Propriétés
IUPAC Name |
1-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-7-8-19-18(13-15)21(25-11-9-16(10-12-25)22(23)26)20(14-24-19)29(27,28)17-5-3-2-4-6-17/h2-8,13-14,16H,9-12H2,1H3,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJSFVMNVSACCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2576513.png)
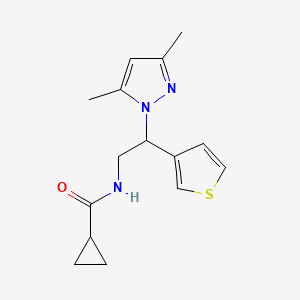
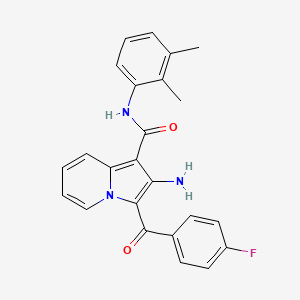
![3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide](/img/structure/B2576516.png)
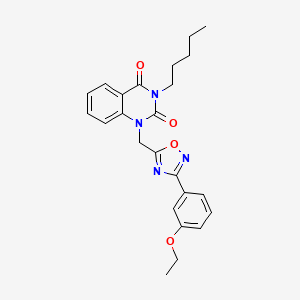
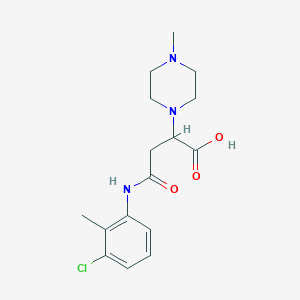

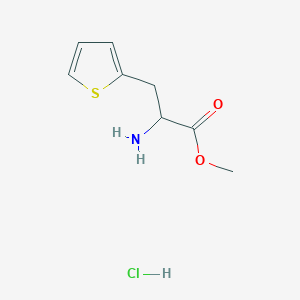
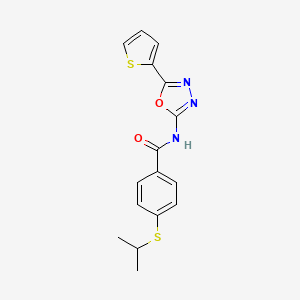

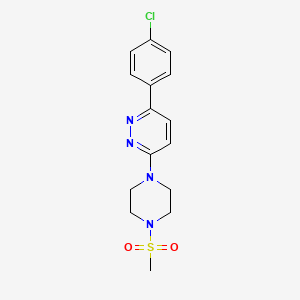
![Methyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2576531.png)
